molecular formula C16H13F3N6O B2572624 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034633-75-3

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2572624
CAS No.: 2034633-75-3
M. Wt: 362.316
InChI Key: BOHWXCRAMMWHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a nicotinamide core substituted with a trifluoromethyl group at the 6-position and an ethyl-linked imidazole ring bearing a pyrazinyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazine-imidazole moiety may contribute to hydrogen bonding and π-π stacking interactions with biological targets, such as kinases or receptors .

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O/c17-16(18,19)13-2-1-11(9-24-13)15(26)23-6-8-25-7-5-22-14(25)12-10-20-3-4-21-12/h1-5,7,9-10H,6,8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHWXCRAMMWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine-Imidazole Intermediate: The initial step involves the reaction of pyrazine-2-carboxylic acid with 1H-imidazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This results in the formation of the pyrazine-imidazole intermediate.

    Alkylation: The intermediate is then subjected to alkylation using 2-bromoethylamine hydrobromide under basic conditions to introduce the ethyl linker.

    Coupling with Nicotinamide: The final step involves the coupling of the alkylated intermediate with 6-(trifluoromethyl)nicotinic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine or imidazole derivatives.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and related molecules:

Compound Key Structural Features Potential Targets/Activities Evidence Source
N-(2-(2-(Pyrazin-2-yl)-1H-Imidazol-1-yl)ethyl)-6-(Trifluoromethyl)Nicotinamide (Target) Pyrazine-imidazole-ethyl linker; 6-CF₃-nicotinamide Likely kinase inhibition (inferred from pyrazine/imidazole motifs)
N-(2-(5-Cyclopropyl-3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethyl)-6-(Trifluoromethyl)Nicotinamide () Cyclopropyl-pyrazole instead of imidazole; similar CF₃-nicotinamide Enhanced metabolic stability due to cyclopropyl group; kinase inhibitors (e.g., JAK/STAT pathways)
EP 4 374 877 A2 Compound () Diazaspiro ring; trifluoromethylphenyl; hydroxy-methyl substituents Anticancer agents (e.g., PARP or BTK inhibitors)
Polymorph of N-{6-(2-Hydroxypropan-2-yl)-2-[2-(Methylsulphonyl)ethyl]-2H-Indazol-5-yl}-6-(CF₃)Pyridine-2-Carboxamide () Indazole core; sulphonylethyl chain; hydroxypropan-2-yl group Improved solubility/polymorphic stability; tyrosine kinase inhibition (e.g., EGFR)
N-(5-Cyano-6-(2H-1,2,3-Triazol-2-yl)Pyridin-3-yl)-1-(2-Methoxypyridin-4-yl)-5-(CF₃)-1H-Pyrazole-4-Carboxamide () Triazolylpyridine; methoxypyridine substituent Antiviral or antiproliferative activity (triazole’s role in DNA/RNA binding)
6-(1H-Pyrazol-1-yl)-N-[3-(Trifluoromethyl)Phenyl]Nicotinamide () Pyrazolyl-nicotinamide; trifluoromethylphenyl COX-2 inhibition; anti-inflammatory applications

Key Structural and Functional Insights

Heterocyclic Diversity :

  • The target compound’s imidazole-pyrazine system contrasts with pyrazole-cyclopropyl () and triazole () motifs. Pyrazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrazole .
  • The trifluoromethyl group is a common feature across all compounds, improving membrane permeability and resistance to oxidative metabolism .

Pharmacological Implications :

  • ’s diazaspiro ring and ’s sulphonylethyl chain suggest tailored pharmacokinetics (e.g., extended half-life or tissue penetration) compared to the target compound’s simpler ethyl linker .
  • ’s trifluoromethylphenyl group, instead of nicotinamide, may shift selectivity toward cyclooxygenase (COX) over kinases .

Synthetic Feasibility: The target compound’s synthesis likely involves coupling a pyrazine-imidazole-ethylamine intermediate with 6-(trifluoromethyl)nicotinoyl chloride, paralleling methods in (e.g., acid chloride coupling) .

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazine moiety, an imidazole ring, and a trifluoromethyl-nicotinamide structure. The molecular formula is C14H14F3N5C_{14}H_{14}F_3N_5 with a molecular weight of approximately 335.29 g/mol.

Property Value
Molecular FormulaC₁₄H₁₄F₃N₅
Molecular Weight335.29 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with imidazole and pyrazine moieties possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. Mechanistically, it is believed to induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer cell signaling pathways, which could contribute to its anticancer effects .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Interaction with Enzymes : The imidazole ring can facilitate binding to active sites of enzymes, altering their function.
  • Induction of Apoptosis : The presence of the trifluoromethyl group may enhance the compound's ability to induce apoptosis in malignant cells.
  • Antimicrobial Action : The pyrazine moiety is known for its role in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • A study published in the Journal of Medicinal Chemistry reported on a series of imidazole derivatives that exhibited significant antimicrobial activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy .
  • Another investigation focused on the anticancer properties of pyrazine-containing compounds, demonstrating their ability to inhibit tumor growth in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.